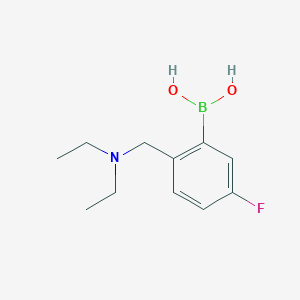

(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic identification of (2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid follows established International Union of Pure and Applied Chemistry conventions for organoBoronic compounds containing multiple functional groups. The compound bears the official IUPAC name {2-[(Diethylamino)methyl]-5-fluorophenyl}boronic acid, which accurately reflects the positional relationships between the boronic acid functionality, the fluorine substituent, and the diethylaminomethyl side chain. This nomenclature system prioritizes the boronic acid group as the principal functional group, with the phenyl ring serving as the parent structure and the substituents identified by their respective positions on the aromatic system.

The compound is uniquely identified by the Chemical Abstracts Service registry number 1334170-68-1, which serves as an unambiguous identifier in chemical databases and literature. Alternative systematic names include "Boronic acid, B-[2-[(diethylamino)methyl]-5-fluorophenyl]-" according to the American Chemical Society indexing conventions. The molecular formula C11H17BFNO2 reflects the presence of eleven carbon atoms, seventeen hydrogen atoms, one boron atom, one fluorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 225.072 atomic mass units.

The Simplified Molecular Input Line Entry System representation of this compound is expressed as "CCN(CC)CC1=C(C=C(C=C1)F)B(O)O", which provides a linear notation describing the connectivity pattern of all atoms within the molecule. This representation clearly indicates the tertiary amine functionality attached via a methylene linker to the carbon atom ortho to the boronic acid group, while the fluorine atom occupies the meta position relative to the boronic acid functionality. The compound also possesses the MDL number MFCD14687158, which serves as an additional database identifier for chemical inventory and procurement purposes.

Molecular Structure Analysis via X-ray Crystallography

While specific X-ray crystallographic data for this compound has not been extensively reported in the available literature, structural insights can be derived from comparative analysis with related fluorinated phenylboronic acid systems that have been crystallographically characterized. Studies on analogous compounds, particularly 4-amino-3-fluorophenylboronic acid, have provided valuable information about the general structural motifs expected in fluorine-substituted phenylboronic acids. These investigations reveal that fluorinated phenylboronic acids typically adopt planar or near-planar conformations for the aromatic ring system, with the boronic acid group maintaining its characteristic trigonal planar geometry around the boron center.

The crystal structure analysis of related fluorinated phenylboronic compounds demonstrates that the boronic acid functionality exhibits typical bond lengths and angles consistent with other organoBoronic systems. The boron-carbon bond connecting the boronic acid group to the aromatic ring typically measures approximately 1.57 Angstroms, while the boron-oxygen bonds within the boronic acid group range from 1.35 to 1.38 Angstroms. The bond angles around the boron atom generally conform to the expected trigonal planar geometry, with oxygen-boron-oxygen angles measuring approximately 120 degrees.

Computational studies suggest that the diethylaminomethyl substituent in this compound likely adopts a conformation that minimizes steric interactions while potentially enabling intramolecular hydrogen bonding interactions. The flexible nature of the diethylaminomethyl side chain allows for conformational adjustments that may facilitate intermolecular associations in the solid state. The presence of the fluorine atom at the 5-position relative to the boronic acid group introduces additional electronic effects that influence the overall molecular geometry and packing arrangements.

The expected crystal packing of this compound would likely involve hydrogen bonding networks typical of boronic acid systems, potentially supplemented by additional interactions involving the tertiary amine functionality. The fluorine substituent may participate in weak hydrogen bonding interactions or influence the overall polarity distribution within the crystal lattice. Analysis of similar compounds suggests that the molecules would likely arrange themselves to maximize hydrogen bonding between boronic acid groups while accommodating the steric requirements of the diethylaminomethyl substituents.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Raman)

The spectroscopic characterization of this compound provides comprehensive information about its electronic structure, bonding patterns, and conformational preferences. Nuclear Magnetic Resonance spectroscopy serves as a particularly powerful tool for elucidating the molecular structure and dynamic behavior of this compound. Proton Nuclear Magnetic Resonance analysis would be expected to reveal characteristic signals corresponding to the various hydrogen environments within the molecule, including the aromatic protons, the methylene protons of the diethylaminomethyl group, and the exchangeable hydroxyl protons of the boronic acid functionality.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum would typically display signals corresponding to the three aromatic hydrogen atoms present on the substituted phenyl ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of both the fluorine substituent and the boronic acid group, as well as the electron-donating characteristics of the diethylaminomethyl substituent. The coupling patterns observed in this region would provide information about the substitution pattern and confirm the regiochemistry of the molecule. Fluorine-19 Nuclear Magnetic Resonance spectroscopy would yield a single resonance corresponding to the fluorine substituent, with the chemical shift providing information about the electronic environment of this halogen atom.

Carbon-13 Nuclear Magnetic Resonance analysis of this compound would reveal distinct signals for each carbon environment within the molecule. The aromatic carbon atoms would appear in the characteristic aromatic region, with the carbon bearing the boronic acid group typically appearing at a relatively downfield position due to the deshielding effect of the electron-deficient boron center. The carbon atoms of the diethylaminomethyl substituent would appear in the aliphatic region, with the methylene carbon directly attached to the aromatic ring showing a characteristic chemical shift. Computational studies utilizing Gauge-Invariant Atomic Orbital methods have been employed successfully for predicting Nuclear Magnetic Resonance chemical shifts in related fluorinated phenylboronic acid systems.

| Spectroscopic Technique | Expected Characteristics | Key Features |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons (6.5-8.0 ppm) | Substitution pattern confirmation |

| 19F Nuclear Magnetic Resonance | Single fluorine signal | Electronic environment assessment |

| 13C Nuclear Magnetic Resonance | Aromatic and aliphatic carbons | Structural confirmation |

| Infrared Spectroscopy | B-O, C-F, C-N stretching modes | Functional group identification |

| Raman Spectroscopy | Aromatic ring vibrations | Structural fingerprinting |

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes associated with the various functional groups present in this compound. The boronic acid functionality typically exhibits distinctive stretching vibrations for the boron-oxygen bonds, appearing in the region around 1300-1400 wavenumbers. The hydroxyl groups associated with the boronic acid moiety would produce broad absorption bands in the 3200-3500 wavenumber region, potentially overlapping with any water molecules associated with the compound. The carbon-fluorine bond would manifest as a strong absorption in the 1000-1300 wavenumber region, characteristic of aromatic carbon-fluorine stretching vibrations.

Raman spectroscopy offers additional insights into the vibrational characteristics of this compound, particularly for the analysis of aromatic ring vibrations and skeletal modes that may be weak or absent in infrared spectra. The technique has been successfully applied to related fluorinated phenylboronic acid systems, providing detailed information about molecular structure and intermolecular interactions. The Raman spectrum would be expected to show characteristic bands corresponding to aromatic ring breathing modes, carbon-carbon stretching vibrations, and deformation modes associated with the various substituents. The combination of infrared and Raman spectroscopic data provides a comprehensive vibrational fingerprint that can be used for compound identification and purity assessment.

Tautomeric Behavior and Boronic Acid Dimerization

The tautomeric behavior and dimerization properties of this compound represent important aspects of its structural chemistry that significantly influence its physical properties and reactivity. Boronic acids are well-known to exist in equilibrium between monomeric and dimeric forms, with the extent of dimerization depending on factors such as concentration, solvent, temperature, and the electronic properties of the substituents attached to the aromatic ring. Theoretical investigations using Møller-Plesset perturbation theory and coupled cluster methodologies have provided detailed insights into the energetics and structures of boronic acid dimers.

The dimerization of boronic acids typically occurs through the formation of doubly hydrogen-bonded structures, where each boronic acid molecule acts as both a hydrogen bond donor and acceptor. In the case of this compound, the presence of the electron-withdrawing fluorine substituent is expected to increase the acidity of the boronic acid group, potentially affecting the strength and stability of the hydrogen-bonded dimers. Studies on fluorinated phenylboronic acids have demonstrated that the introduction of fluorine substituents can significantly alter the pKa values, with the range typically falling between 6.17 and 8.77 depending on the position and number of fluorine atoms.

The diethylaminomethyl substituent in this compound introduces additional complexity to the dimerization behavior through potential secondary interactions. The tertiary amine functionality may participate in additional hydrogen bonding interactions or electrostatic interactions that influence the overall stability and geometry of dimeric assemblies. Computational studies have shown that the formation of boronic acid dimers is generally favorable in the gas phase, with dimerization energies typically ranging from -10 to -15 kilocalories per mole. However, the presence of polar solvents can significantly affect these energetics, often reducing the favorability of dimerization due to competitive solvation effects.

The specific geometry of the this compound dimer would be influenced by the steric requirements of the diethylaminomethyl substituent and the electronic effects of the fluorine atom. The planar, doubly hydrogen-bonded structure typically observed for simple boronic acid dimers may be distorted to accommodate the bulky side chain, potentially leading to alternative dimeric configurations or even higher-order oligomeric structures. The fluorine substituent may also participate in weak hydrogen bonding interactions that could stabilize specific dimeric conformations.

| Dimerization Parameter | Typical Range | Influencing Factors |

|---|---|---|

| Dimerization Energy | -8 to -15 kcal/mol | Substituent effects, solvent |

| pKa Value | 6.2 to 8.8 | Fluorine position, electronic effects |

| Association Constant | 10-100 M⁻¹ | Temperature, concentration |

| Hydrogen Bond Length | 1.8-2.2 Å | Geometric constraints |

Recent investigations have also explored the behavior of protonated boronic acid systems and their ability to form stable dimeric structures despite electrostatic repulsion. These studies have revealed that hydrogen bonding interactions can overcome coulombic repulsion under certain conditions, particularly in polar solvents where desolvation effects contribute to the overall stability. For this compound, the presence of the basic tertiary amine functionality introduces the possibility of protonation under acidic conditions, which could lead to the formation of charged dimeric species similar to those observed in pyridine-boronic acid systems.

The tautomeric equilibria involving this compound may also include conformational isomerism of the diethylaminomethyl side chain, with different rotational conformers potentially exhibiting different propensities for dimerization. The flexible nature of this substituent allows for conformational adjustments that may optimize intermolecular interactions in dimeric assemblies. Understanding these tautomeric and dimerization behaviors is crucial for predicting the solution-phase properties and reactivity of this compound in various chemical transformations and applications.

Propiedades

IUPAC Name |

[2-(diethylaminomethyl)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-10(13)7-11(9)12(15)16/h5-7,15-16H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGQILQHXLPQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Boronic acids are generally known to be involved in suzuki–miyaura cross-coupling reactions. This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst.

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the boronic acid interacts with its targets through a process involving oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The biochemical pathways affected by (2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid are related to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres. These transformations can lead to the formation of a broad array of diverse molecules with high enantioselectivity.

Pharmacokinetics

Organoboron compounds are generally known to be relatively stable, readily prepared, and environmentally benign.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction. This reaction is widely applied in the formation of carbon–carbon bonds due to its mild and functional group tolerant reaction conditions.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the utility of organoboron compounds in synthesis can be tempered by their sensitivity to air and moisture.

Actividad Biológica

(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is significant for its reactivity and biological interactions. Its structure can be represented as follows:

1. Anticancer Properties

Research has indicated that compounds containing boronic acid groups can exhibit anticancer properties through various mechanisms, including the inhibition of proteasomes and modulation of signaling pathways involved in cell proliferation and survival. Specifically, studies have shown that this compound may interfere with tumor growth by targeting key proteins involved in cancer cell metabolism.

Case Study:

A study on similar boronic acids demonstrated their effectiveness in reducing the viability of cancer cell lines in vitro, with IC50 values indicating significant cytotoxicity at micromolar concentrations . The specific activity of this compound remains to be fully characterized but is expected to follow a similar trend.

2. Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors, particularly against serine proteases and certain kinases. The diethylamino group may enhance the compound's binding affinity to target enzymes through hydrogen bonding interactions.

Mechanism of Action:

The mechanism involves the formation of a reversible covalent bond between the boron atom and the hydroxyl group of serine residues in the active site of enzymes, effectively inhibiting their activity . This characteristic positions this compound as a potential therapeutic agent for diseases where enzyme dysregulation is a factor.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Inhibition of proteases | |

| Cytotoxicity | IC50 values in micromolar range |

Synthesis and Experimental Data

The synthesis of this compound has been explored using various methodologies, including microwave-assisted reactions that enhance yield and reduce reaction times. The compound's solubility and stability are critical for its biological applications, often requiring formulation adjustments for in vivo studies .

Experimental Findings:

In vitro studies have shown that the compound displays selective cytotoxicity towards certain cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Drug Development

Boronic acids, including (2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid, play a crucial role in drug development due to their ability to form reversible covalent bonds with diols. This property is particularly useful in designing inhibitors for various biological targets, including proteases and kinases.

-

Case Study: Kinase Inhibitors

A study highlighted the synthesis of boronic acid derivatives that act as selective inhibitors of kinases involved in cancer pathways. The incorporation of the diethylamino group enhances solubility and bioavailability, making these compounds promising candidates for further development . - Table 1: Summary of Kinase Inhibitor Studies

1.2. Anticancer Activity

Research has shown that boronic acids can be utilized in the development of anticancer agents through their ability to selectively target tumor cells.

- Case Study: Boron Neutron Capture Therapy (BNCT)

The compound was investigated for its potential use in BNCT, where boron-containing drugs are delivered to tumor sites and subsequently irradiated with neutrons to induce localized cell death. The results indicated that this compound exhibited favorable cellular uptake and low toxicity profiles, making it a suitable candidate for further studies .

Material Science

2.1. Organic Electronics

The unique electronic properties of boronic acids allow them to be used in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

- Case Study: OLED Fabrication

A recent study demonstrated the use of this compound as a precursor for synthesizing novel emissive materials for OLEDs. The resulting devices showed enhanced efficiency and stability compared to traditional materials .

2.2. Surface Modification

Boronic acids can be employed for modifying surfaces due to their ability to form covalent bonds with hydroxyl groups on various substrates.

- Case Study: Silicon Surface Functionalization

Experiments involving the reaction of this compound with silicon surfaces demonstrated significant improvements in hydrophilicity and biocompatibility, which are essential for biosensor applications .

Biological Applications

3.1. Cellular Imaging

The fluorescent properties of certain boronic acids allow them to be used as imaging agents in biological systems.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acids

Structural and Functional Group Analysis

The compound’s diethylaminomethyl group distinguishes it from other fluorophenylboronic acids. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Electronic and Reactivity Differences

- Electron-Donating vs. This affects reactivity in cross-coupling reactions . Difluoromethoxy () and trifluoromethyl () groups withdraw electrons, increasing boronic acid acidity and reactivity in aqueous Suzuki reactions.

- Steric Effects: The diethylaminomethyl group introduces steric bulk, which may hinder access to the boronic acid in enzyme-binding pockets or catalytic reactions. In contrast, smaller substituents like methoxy () or fluoro () minimize steric interference.

Solubility and Stability

- The diethylaminomethyl group enhances solubility in organic solvents (e.g., DMSO, ethanol) compared to polar analogs like (2-fluoro-5-hydroxyphenyl)boronic acid (), which may require aqueous-organic mixtures.

- Trifluoromethyl -containing analogs () exhibit superior metabolic stability but lower aqueous solubility due to hydrophobicity.

Métodos De Preparación

Method Overview:

This approach involves the functionalization of a fluorinated phenyl ring with a boronic acid group, followed by the introduction of the diethylaminomethyl substituent at the 2-position.

- Preparation of 5-fluoro-2-aminobenzene derivatives: Starting from commercially available fluorinated anilines.

- Boronization: Using boron reagents such as boron tribromide or boronic esters to install the boronic acid group.

- Aminomethylation: Introduction of the diethylamino methyl group via nucleophilic substitution or Mannich-type reactions.

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: 0°C to room temperature

- Inert atmosphere (nitrogen or argon) to prevent oxidation

- Use of catalysts such as copper or palladium complexes to facilitate coupling

- High regioselectivity

- Suitable for scale-up

- Compatible with various functional groups

- Multi-step process

- Requires careful control of reaction conditions to prevent side reactions

Borono-Deamination Strategy

Method Overview:

This innovative approach involves converting aromatic amines directly into boronic acids via organocatalysis, often under mild conditions, minimizing the need for protection-deprotection steps.

- A notable method uses tris(pentafluorophenyl)borane as a catalyst to facilitate the transformation of aromatic amines into boronic acid esters, which can be subsequently hydrolyzed to boronic acids.

- The process employs microwave-assisted reactions in aqueous media, significantly reducing reaction times and improving yields.

- React aromatic amines with boron reagents such as B2neop or B(OH)3 derivatives in the presence of B(C6F5)3 catalyst.

- Conduct the reaction under microwave irradiation at approximately 85°C for 15-30 minutes.

- Follow with hydrolysis to yield the free boronic acid.

- A study achieved yields up to 93% for boronic ester intermediates, which were converted into the target boronic acid with high efficiency.

- The method is compatible with various functional groups, including fluorine substituents.

- Mild reaction conditions

- Short reaction times

- High yields and selectivity

- Requires specialized catalysts

- Potential need for purification of intermediates

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Boronic Acid Formation | Aromatic amines, boron reagents | THF/DMF, inert atmosphere, 0°C–RT | High regioselectivity, scalable | Multi-step, sensitive to conditions |

| Borono-Deamination | Aromatic amines, B(C6F5)3 catalyst | Microwave, aqueous media, 85°C | Mild, rapid, high yields | Catalyst cost, purification needed |

| Cross-Coupling (Suzuki) | Halogenated phenyl, boronate esters | Pd catalyst, reflux, inert atmosphere | Well-established, versatile | Requires halogenated precursors |

Q & A

Q. How can researchers optimize the synthesis of (2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on protecting group strategies for the diethylamino and fluorine substituents to prevent side reactions. For example, using trifluoroborate salts as intermediates can stabilize the boronic acid during coupling reactions . Additionally, controlling reaction temperature (e.g., 0–5°C for boronation steps) and using palladium catalysts like Pd(PPh₃)₄ in Suzuki-Miyaura cross-coupling can enhance regioselectivity . Purification via column chromatography with silica gel (eluent: dichloromethane/methanol) or recrystallization in ethanol/water mixtures improves purity (>97%) .

Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) can confirm the diethylamino group (δ 1.1–1.3 ppm for CH₃, δ 2.6–3.0 ppm for N-CH₂) and fluorine substitution (splitting patterns in aromatic protons) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity (>97%) .

- Mass Spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) verifies molecular weight (calculated for C₁₁H₁₆BFNO₂: 240.12 g/mol) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine and diethylamino groups) influence the acidity and reactivity of this boronic acid in Suzuki-Miyaura couplings?

- Methodological Answer : The electron-withdrawing fluorine atom increases boronic acid acidity (lower pKa), enhancing its reactivity in cross-coupling reactions. In contrast, the electron-donating diethylamino group may reduce acidity but improve solubility in polar solvents. To quantify these effects:

- Conduct pH-dependent ¹¹B NMR to measure pKa .

- Compare coupling efficiency in model reactions (e.g., with aryl halides) using substituent analogues (e.g., 5-fluoro vs. 5-methoxy derivatives) . Computational DFT studies can further elucidate electronic contributions to transition states .

Q. What strategies can resolve contradictions in reported binding affinities of this compound across enzymatic assays?

- Methodological Answer : Contradictions may arise from assay conditions (pH, ionic strength) or competing interactions (e.g., non-specific binding to serum proteins). To address this:

- Perform dose-response curves under standardized conditions (e.g., pH 7.4 buffer, 25°C) .

- Use fluorescence polarization assays with labeled biomolecules (e.g., FITC-conjugated enzymes) to quantify binding kinetics .

- Validate results with orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How can researchers track the subcellular distribution of this boronic acid in live-cell imaging studies?

- Methodological Answer : Fluorescent sensors like 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) derivatives can be used. These sensors form stable complexes with boronic acids, emitting strong fluorescence upon binding (λₑₓ = 360 nm, λₑₘ = 450 nm). Protocols include:

- Co-incubating cells with the compound and HPBI derivative (10 µM) for 30 minutes .

- Imaging via confocal microscopy with appropriate filters to avoid autofluorescence .

- Quantify intracellular boron content using inductively coupled plasma mass spectrometry (ICP-MS) for cross-validation .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.